4-[(1-phenyl-1H-1,2,4-triazol-5-yl)thio]but-2-ynyl 4-bromobenzoate
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Overview
Description
4-[(1-phenyl-1H-1,2,4-triazol-5-yl)thio]but-2-ynyl 4-bromobenzoate is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a number of interesting properties that make it a valuable tool for researchers in a variety of fields.
Mechanism of Action
The mechanism of action of 4-[(1-phenyl-1H-1,2,4-triazol-5-yl)thio]but-2-ynyl 4-bromobenzoate is complex and not fully understood. However, it is known to work by binding to specific sites on enzymes, thereby inhibiting their activity. This mechanism of action has been studied extensively and has been found to be effective in a number of different enzyme systems.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(1-phenyl-1H-1,2,4-triazol-5-yl)thio]but-2-ynyl 4-bromobenzoate are varied and depend on the specific enzyme system being studied. However, in general, this compound has been found to have a significant impact on enzyme activity, which can have downstream effects on a variety of different biochemical and physiological processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-[(1-phenyl-1H-1,2,4-triazol-5-yl)thio]but-2-ynyl 4-bromobenzoate in lab experiments is its effectiveness as an enzyme inhibitor. This compound has been found to be effective in a number of different enzyme systems, making it a valuable tool for researchers studying a variety of different biochemical and physiological processes. However, one limitation of this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are a number of future directions for research on 4-[(1-phenyl-1H-1,2,4-triazol-5-yl)thio]but-2-ynyl 4-bromobenzoate. One area of interest is in the development of new enzyme inhibitors based on this compound. Researchers are also interested in studying the compound's mechanism of action in more detail, in order to better understand its effects on enzyme activity. Additionally, there is potential for the use of this compound in drug development, as it has been found to be effective in inhibiting a number of different enzymes that are involved in disease processes.
Synthesis Methods
The synthesis of 4-[(1-phenyl-1H-1,2,4-triazol-5-yl)thio]but-2-ynyl 4-bromobenzoate is a complex process that involves a number of steps. One commonly used method involves the reaction of 4-bromobenzoic acid with 4-(1-phenyl-1H-1,2,4-triazol-5-yl)thiobut-2-yne in the presence of a catalyst.
Scientific Research Applications
The compound 4-[(1-phenyl-1H-1,2,4-triazol-5-yl)thio]but-2-ynyl 4-bromobenzoate has been used in a variety of scientific research applications. One of the most common uses is in the study of enzyme activity. This compound has been found to be an effective inhibitor of a number of different enzymes, making it a valuable tool for researchers studying the mechanisms of enzyme function.
properties
Product Name |
4-[(1-phenyl-1H-1,2,4-triazol-5-yl)thio]but-2-ynyl 4-bromobenzoate |
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Molecular Formula |
C19H14BrN3O2S |
Molecular Weight |
428.3 g/mol |
IUPAC Name |
4-[(2-phenyl-1,2,4-triazol-3-yl)sulfanyl]but-2-ynyl 4-bromobenzoate |
InChI |
InChI=1S/C19H14BrN3O2S/c20-16-10-8-15(9-11-16)18(24)25-12-4-5-13-26-19-21-14-22-23(19)17-6-2-1-3-7-17/h1-3,6-11,14H,12-13H2 |
InChI Key |
TYAHNEUZPZALKJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NC=N2)SCC#CCOC(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC=N2)SCC#CCOC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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